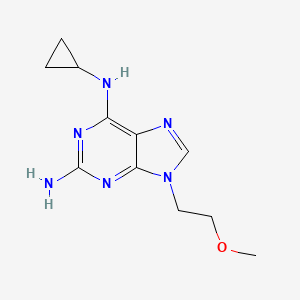
N6-Cyclopropyl-9-(2-methoxyethyl)-9H-purine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GS-9191 PM is a novel antitumorviral compound, a bis-amide prodrug of the nucleotide analog 9-(2-phosphonomethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP). It is a potent inhibitor of MDR1 and BCRP, exhibiting both antiproliferative and antitumorviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GS-9191 PM involves the preparation of the nucleotide analog 9-(2-phosphonomethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP). This compound is then converted into its bis-amide prodrug form. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for GS-9191 PM are not widely available in the public domain. it is known that the compound is synthesized in specialized laboratories and is available for research purposes .
Chemical Reactions Analysis
Types of Reactions
GS-9191 PM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound.
Substitution: Substitution reactions are possible, particularly involving the nucleotide analog component.
Common Reagents and Conditions
Common reagents used in the reactions involving GS-9191 PM include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired modification of the compound .
Major Products Formed
The major products formed from these reactions include modified nucleotide analogs and derivatives of GS-9191 PM with altered biological activities .
Scientific Research Applications
GS-9191 PM has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleotide analogs and their chemical properties.
Biology: Investigated for its antiproliferative and antitumorviral activities in various cell lines.
Medicine: Potential therapeutic agent for treating human papillomavirus (HPV)-induced lesions and other viral infections.
Industry: Utilized in the development of antiviral and anticancer drugs
Mechanism of Action
GS-9191 PM is metabolized intracellularly to 9-(2-phosphonomethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP) and subsequently deaminated to 9-(2-phosphonomethoxyethyl)guanine (PMEG). The active form, PMEG diphosphate, is a potent inhibitor of DNA polymerase α and β, while showing weaker activity against mitochondrial DNA polymerase γ. This inhibition of DNA polymerases leads to the antiproliferative activity of GS-9191 PM .
Comparison with Similar Compounds
Similar Compounds
9-(2-phosphonomethoxyethyl)guanine (PMEG): A nucleotide analog with similar antiviral properties.
cPrPMEDAP: The precursor to GS-9191 PM, with antiproliferative activities.
Valganciclovir hydrochloride: Another antiviral compound with similar mechanisms of action
Uniqueness
GS-9191 PM is unique due to its dual prodrug nature, allowing it to permeate the skin and be metabolized to the active nucleoside triphosphate analog in the epithelial layer. This property makes it particularly effective in treating HPV-induced lesions .
Properties
Molecular Formula |
C11H16N6O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
6-N-cyclopropyl-9-(2-methoxyethyl)purine-2,6-diamine |
InChI |
InChI=1S/C11H16N6O/c1-18-5-4-17-6-13-8-9(14-7-2-3-7)15-11(12)16-10(8)17/h6-7H,2-5H2,1H3,(H3,12,14,15,16) |
InChI Key |
PHHWLCQBYTWAJT-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















